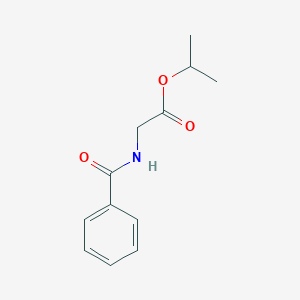

Isopropyl 2-benzamidoacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1776-56-3 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

propan-2-yl 2-benzamidoacetate |

InChI |

InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |

InChI Key |

CMCPDXPCMOUWIY-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |

Synonyms |

N-Benzoylglycine 1-Methylethyl Ester; Hippuric Acid Isopropyl Ester |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl 2 Benzamidoacetate and Analogues

Esterification Strategies for Isopropyl 2-Benzamidoacetate Formation

The formation of the ester linkage in this compound can be achieved through several key esterification methods, including direct acid-catalyzed reactions and approaches mediated by activating agents.

The most direct route to this compound is the Fischer esterification of N-Benzoylglycine (hippuric acid) with isopropanol (B130326). ontosight.ai This method is a classic and fundamental transformation in organic chemistry. rsc.org The reaction typically involves heating the carboxylic acid (N-Benzoylglycine) and the alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). ontosight.aimasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule yields the final ester product. masterorganicchemistry.com

To overcome the often harsh conditions of Fischer esterification, milder methods employing coupling agents have been developed. The Steglich esterification is a prominent example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This method is particularly effective for coupling protected amino acids and is tolerant of sensitive functional groups. nih.gov

The mechanism proceeds through the reaction of the carboxylic acid (N-Benzoylglycine) with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially an activated form of the carboxylic acid. The alcohol (isopropanol) can then directly attack this intermediate to form the ester and N,N'-dicyclohexylurea (DCU), a stable byproduct. organic-chemistry.org However, the reaction is significantly accelerated by DMAP, which acts as a superior acyl transfer catalyst. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, reacts with the O-acylisourea to form a reactive acylpyridinium salt. This "active ester" intermediate does not readily form intramolecular side products and reacts rapidly with the alcohol to yield the desired ester with high efficiency. organic-chemistry.org The use of additives like 1-Hydroxybenzotriazole (HOBt) can also improve coupling efficiency.

Table 1: Comparison of Esterification Strategies

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | N-Benzoylglycine, Isopropanol, Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol | Reversible equilibrium; requires driving the reaction to completion. masterorganicchemistry.com |

| Steglich Esterification | N-Benzoylglycine, Isopropanol, DCC, DMAP (cat.) | Mild, neutral conditions | High efficiency; forms stable DCU byproduct; suitable for sensitive substrates. nih.govorganic-chemistry.org |

Synthesis of Related N-Benzoylglycine Ester Analogues for Comparative Studies

The synthesis of methyl and ethyl esters of N-Benzoylglycine is crucial for establishing structure-activity relationships and for their use as intermediates in more complex syntheses.

Ethyl 2-benzamidoacetate, also known as ethyl hippurate, can be synthesized through several established routes. ontosight.ai One common method involves the direct esterification of N-benzoylglycine with ethanol (B145695) under acidic conditions, analogous to the synthesis of the isopropyl ester. Another prominent pathway is the reaction of benzoyl chloride with glycine (B1666218) ethyl ester. ontosight.ai Furthermore, Ethyl 2-benzamidoacetate serves as a precursor for other molecules; for instance, it can be treated with hydrazine (B178648) hydrate (B1144303) in ethanol to synthesize N-(2-hydrazinyl-2-oxoethyl)benzamide. scispace.com

Table 2: Physical Properties of Ethyl 2-benzamidoacetate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | chemsynthesis.com |

| Molecular Weight | 207.23 g/mol | cookechem.com |

| Melting Point | 58-63 °C | chemsynthesis.comcookechem.com |

| Boiling Point | 391.1±25.0 °C (Predicted) | cookechem.com |

| Density | 1.133±0.06 g/cm³ (Predicted) | cookechem.com |

Methyl 2-benzamidoacetate can be prepared via direct esterification of N-benzoyl glycine with methanol, for example, using carbon disulfide as a coupling agent under heat. rsc.org It has also been identified as a retro-aldol product in certain reactions. rsc.org A more versatile synthetic route involves the use of methyl 2-azido-2-benzamidoacetate as an intermediate. researchgate.netdoaj.org This azido-precursor is prepared from a glycine derivative and can then be used in N-alkylation reactions to synthesize more complex molecules. mdpi.comunesp.br For example, the reaction of methyl 2-azido-2-benzamidoacetate with methyl 2-amino-3-(1H-indol-3-yl)propanoate yields methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate. researchgate.netmdpi.com

Advanced Synthetic Routes and Precursor Utilization

Advanced synthetic strategies often employ versatile precursors to build more complex molecular frameworks. Azido-derivatives of N-benzoylglycine esters, such as methyl 2-azido-2-benzamidoacetate and ethyl 2-azido-2-benzamidoacetate, are key intermediates in this regard. researchgate.netrsc.org These compounds are valuable because the azide (B81097) group can serve as a precursor to an amine or participate in various cycloaddition and substitution reactions.

The synthesis of these precursors typically starts from the corresponding glycine ester derivative. unesp.br For instance, methyl 2-azido-2-benzamidoacetate can be prepared from a protected glycine methyl ester, followed by bromination and subsequent substitution with an azide. unesp.br These azido (B1232118) esters can then undergo N-alkylation reactions with various amines in the presence of a base to yield novel N-protected α,α-diamino carboxylic esters. doaj.orgmdpi.com This methodology provides a powerful tool for creating libraries of complex amino acid derivatives for further study.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Alternate Name(s) | Molecular Formula |

|---|---|---|

| This compound | Isopropyl Hippurate, N-Benzoylglycine 1-methylethyl ester | C₁₂H₁₅NO₃ |

| N-Benzoylglycine | Hippuric Acid | C₉H₉NO₃ |

| Isopropanol | Isopropyl alcohol | C₃H₈O |

| Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ |

| N,N'-dicyclohexylurea | DCU | C₁₃H₂₄N₂O |

| 4-dimethylaminopyridine | DMAP | C₇H₁₀N₂ |

| Ethyl 2-benzamidoacetate | Ethyl hippurate, N-Benzoylglycine ethyl ester | C₁₁H₁₃NO₃ |

| Methyl 2-benzamidoacetate | Methyl hippurate, N-Benzoylglycine methyl ester | C₁₀H₁₁NO₃ |

| Ethanol | Ethyl alcohol | C₂H₆O |

| Methanol | Methyl alcohol | CH₄O |

| Benzoyl chloride | C₇H₅ClO | |

| Glycine ethyl ester | C₄H₉NO₂ | |

| N-(2-hydrazinyl-2-oxoethyl)benzamide | C₉H₁₁N₃O₂ | |

| Hydrazine hydrate | H₆N₂O | |

| Methyl 2-azido-2-benzamidoacetate | C₁₀H₁₀N₄O₃ | |

| Ethyl 2-azido-2-benzamidoacetate | C₁₁H₁₂N₄O₃ | |

| Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate | C₂₂H₂₃N₃O₅ | |

| 1-Hydroxybenzotriazole | HOBt | C₆H₅N₃O |

| Carbon disulfide | CS₂ | |

| Sulfuric acid | H₂SO₄ |

N-Alkylation Reactions in the Synthesis of Glycine-Derived Compounds

N-alkylation of glycine derivatives is a fundamental strategy for introducing diverse substituents on the nitrogen atom, leading to a wide array of N-substituted glycine esters. Traditional methods for the synthesis of N-alkylated-α-amino acids often involve reductive amination of aldehydes with glycine esters or nucleophilic substitution of alkyl halides. researchgate.net Reductive amination, for instance, can be efficiently carried out using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. nsf.govrsc.org Microwave-assisted reductive alkylations have been shown to significantly shorten reaction times and provide good yields of N-alkylated glycine methyl esters. nsf.govrsc.org

Alternative and more sustainable approaches are continuously being developed. These include catalytic N-alkylation of amino acids with alcohols and biocatalytic methods. nih.gov Visible-light-driven methods have also emerged as a powerful tool for N-alkylation. For example, a three-component reaction of alkyl amines, alkyl glyoxylates, and unactivated alkyl bromides under visible-light-induced palladium catalysis can yield N-alkyl unnatural α-amino acid derivatives under mild conditions. nih.gov Another approach involves the visible-light-driven oxidative α-C(sp³)-H alkylation of N-arylated glycine derivatives. rsc.org

The synthesis of N-protected α,α-diamino carboxylic esters derived from glycine has been achieved through the N-alkylation of methyl 2-azido-2-benzamidoacetate with various amines, including heterocyclic amines like 1H-1,2,4-triazole-3-amine. acs.orgresearchgate.net This reaction highlights the versatility of N-alkylation in creating complex amino acid derivatives.

Table 1: Examples of N-Alkylation Reactions for Glycine Derivatives

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| Glycine methyl ester hydrochloride & Aromatic aldehydes | NaBH₃CN, Microwave | N-alkylated glycine methyl esters | Rapid, good yields | nsf.govrsc.org |

| Chloroacetic acid & Alkylamine | - | N-alkylglycinium chlorides | Aminolysis | researchgate.net |

| Alkyl amines, Alkyl glyoxylates, Alkyl bromides | Visible-light, Palladium catalyst | N-alkyl unnatural α-amino acid derivatives | Three-component, mild conditions | nih.gov |

| Methyl 2-azido-2-benzamidoacetate & 1H-1,2,4-triazole-3-amine | Triethylamine | Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)-2-benzamidoacetate | Synthesis of α,α-diamino esters | acs.orgresearchgate.net |

Acylation Reactions of Dianions Derived from N-Benzoylglycine Esters

The generation of dianions from N-acyl or carbamate-protected amino esters provides a reactive intermediate for C-alkylation at the α-carbon. nih.gov The formation of a dianion from ethyl hippurate (N-benzoylglycine ethyl ester) allows for subsequent alkylation reactions. nih.gov This strategy has been extensively utilized for the synthesis of α,α-disubstituted amino acid derivatives.

The reaction of the dianion derived from N-Cbz-glycine ethyl ester with 2-carboxybenzaldehyde (B143210) has been shown to produce a 2-(phthalidyl)glycinate derivative as the major product. tandfonline.com This demonstrates the utility of dianion chemistry in constructing complex molecular scaffolds from simple glycine derivatives. Similarly, the acylation of dianions of β-keto esters has been successfully developed to yield β,δ-diketo esters. researchgate.net While not directly involving N-benzoylglycine, this showcases the general principle of dianion acylation.

A key aspect of this chemistry is the control of reactivity. It has been proposed that under basic conditions, N-acyl protected amino esters react through a dianion intermediate. nih.gov An alternative mechanism suggests a kinetic deprotonation of the N-H bond followed by a proton transfer to generate a reactive monoanionic enolate. nih.gov Understanding these mechanistic nuances is crucial for designing selective transformations.

Table 2: Reactions Involving Dianions of Glycine Derivatives

| Glycine Derivative | Reagents | Electrophile | Product Type | Reference(s) |

| N-Cbz-glycine ethyl ester | Strong base (e.g., LDA, n-BuLi) | 2-Carboxybenzaldehyde | 2-(Phthalidyl)glycinate derivative | tandfonline.com |

| N-Benzoyl perfluoropyridinyl glycine | Catalytic guanidine (B92328) base | Michael acceptors | α,α-Disubstituted amino esters | nih.gov |

| N-Benzoylglycine (Hippuric acid) | Base | Alkylating agents | α-Alkyl N-benzoylglycine esters | nlc-bnc.ca |

Oxidative Amidation Reactions in the Context of Glycine Ester Synthesis

Oxidative amidation has emerged as a powerful and atom-economical method for the formation of amide bonds directly from aldehydes or alcohols and amines, bypassing the need for pre-activated carboxylic acids. acs.orgorganic-chemistry.orgnih.gov Various catalytic systems, often employing transition metals like copper or rhodium, have been developed to facilitate this transformation. acs.orgnih.gov

For instance, a copper-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts using tert-butyl hydroperoxide (TBHP) as an oxidant has been reported. acs.org While this method worked well for simple aliphatic amines, glycine ethyl ester proved to be a less effective substrate, leading to the formation of side products. acs.org Further optimization of reaction conditions is often necessary for more complex amines like amino acid esters. An operationally straightforward method using copper sulfate (B86663) or copper(I) oxide as a catalyst and aqueous TBHP as an oxidant enables the amidation of aldehydes with various amine hydrochloride salts, including chiral amines, without significant racemization. organic-chemistry.org

Rhodium catalysts have also been employed for the oxidative amidation of aldehydes. nih.gov In situ generated [(BINAP)Rh]BF₄ can catalyze the direct amidation of aldehydes with a wide range of amines and anilines in good to excellent yields. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the functionalization of amino acids and peptides, including amidation reactions. rsc.org The combination of photoredox catalysis and enamine catalysis has enabled the enantioselective aerobic oxidative cross-dehydrogenative coupling of glycine derivatives with ketones and aldehydes, providing access to enantiopure unnatural α-amino acid derivatives. rsc.org

Table 3: Examples of Oxidative Amidation Reactions

| Substrates | Catalyst/Oxidant | Product | Key Features | Reference(s) |

| Aldehydes & Amine HCl salts | Copper catalyst / TBHP | Amides | Direct amidation | acs.orgorganic-chemistry.org |

| Aldehydes & Amines | Copper-MOF / NCS, TBHP | Secondary amides | Heterogeneous, recyclable catalyst | nih.gov |

| Allylic alcohols/Aldehydes & Amines/Anilines | [(BINAP)Rh]BF₄ / Acetone or Styrene | Amides | Chemoselective | nih.gov |

| Glycine derivatives & Ketones/Aldehydes | Photoredox/Enamine catalyst, Air | α-Alkyl α-amino acid derivatives | Enantioselective, aerobic | rsc.org |

Application of Click Chemistry for Triazole Conjugation and Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, selectivity, and mild reaction conditions. acs.orgresearchgate.netrsc.orgjapsonline.comnih.gov This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between two molecular entities, one bearing an azide and the other a terminal alkyne. japsonline.comnih.gov

In the context of glycine derivatives, click chemistry offers a powerful tool for creating novel conjugates with diverse functionalities. For example, new 1,2,3-triazole-amino acid conjugates have been synthesized via a multistep process that includes a CuAAC reaction. semanticscholar.org This approach allows for the modular assembly of complex molecules with potential biological activity. Similarly, 1,2,3-triazole-linked nucleoside-amino acid conjugates have been designed and synthesized using CuAAC, highlighting the versatility of this method in medicinal chemistry. nih.gov

The synthesis of precursors for click chemistry often involves the introduction of azide or alkyne functionalities onto the glycine backbone or its substituents. A synthetic strategy for an N-protected α,α-diamino carboxylic ester derived from glycine involves the preparation of methyl 2-azido-2-benzamidoacetate, which can then be used in subsequent reactions, including click chemistry or N-alkylation with triazoles. acs.orgresearchgate.net

Table 4: Application of Click Chemistry in Glycine Derivative Synthesis

| Azide Component | Alkyne Component | Product | Application | Reference(s) |

| Diaryl ether azide | Propargyl glycine derivative | 1,2,3-Triazole-amino acid conjugate | Synthesis of potential anticancer agents | semanticscholar.org |

| 5'-Azido uridine | Alkylated serine or propargylglycine | 1,2,3-Triazole-linked nucleoside-amino acid conjugate | Synthesis of potential antibacterial agents | nih.gov |

| Methyl 2-azido-2-benzamidoacetate | - | Precursor for triazole synthesis | Synthesis of α,α-diamino esters | acs.orgresearchgate.net |

| Carbohydrate azide | Steroid/Triterpenoid alkyne | 1,2,3-Triazolyl glycolipid conjugates | Synthesis of vaccine adjuvants | nih.gov |

Transamidation Methodologies for Benzamide (B126) Functionalization

Transamidation, the exchange of an amine moiety in an amide, represents a direct and increasingly utilized strategy for amide bond formation. mdpi.com This approach is particularly attractive for modifying existing amide structures, such as the benzamide group in this compound. However, the high stability of the amide bond presents a significant challenge, often requiring activation of the amide. nsf.govrsc.org

One common strategy involves the N-activation of the amide. For example, N-Boc or N-Cbz protected secondary amides are more susceptible to nucleophilic attack by an incoming amine. researchgate.netrsc.orgresearchgate.net Transition-metal-free transamidation of N-Boc activated secondary benzamides can be achieved at room temperature using a strong base like LiHMDS. nsf.govnih.gov Nickel-catalyzed transamidation of N-Boc functionalized aliphatic amides has also been developed. rsc.org

Metal-free conditions for transamidation are highly desirable for their environmental and economic benefits. mdpi.com L-proline has been shown to catalyze the transamidation of various amides with amines. mdpi.com CO₂ has also been employed as a catalyst for transamidation reactions, particularly with Weinreb amides and amino acid derivatives. semanticscholar.org These methods provide valuable tools for the late-stage functionalization of complex molecules containing an amide bond. In a relevant example, an intramolecular transamidation was a key step in the total synthesis of (+)-pancratistatin, demonstrating the power of this reaction in complex natural product synthesis. nih.gov

Table 5: Methodologies for Transamidation

| Amide Substrate | Amine Nucleophile | Catalyst/Conditions | Key Features | Reference(s) |

| N-Boc activated secondary benzamide | Various amines | LiHMDS, room temperature | Transition-metal-free, mild | nsf.govnih.gov |

| N-Boc functionalized aliphatic amides | Various amines | Nickel catalyst | For aliphatic amides | rsc.org |

| Various amides | Various amines | L-proline | Metal-free catalysis | mdpi.com |

| Weinreb amides, tBu-protected glycine | - | CO₂ (catalyst) | CO₂-mediated activation | semanticscholar.org |

| Densely functionalized amide | Internal amine | Zn, aqueous acetic acid, 140 °C | Intramolecular, key step in total synthesis | nih.gov |

Chemical Transformations and Reaction Pathways of Isopropyl 2 Benzamidoacetate

Mechanistic Investigations of Synthetic Reactions

The synthesis of isopropyl 2-benzamidoacetate and its subsequent transformations provide insight into several key reaction mechanisms in organic chemistry.

Elucidation of Esterification Reaction Mechanisms

The formation of this compound from 2-benzamidoacetic acid (hippuric acid) and isopropanol (B130326) is typically achieved through Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction is an equilibrium process involving nucleophilic acyl substitution. pearson.commasterorganicchemistry.com

The mechanism proceeds through several reversible steps:

Protonation of the Carbonyl Oxygen : An acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This initial step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. flexiprep.comchemistrysteps.com

Nucleophilic Attack : The oxygen atom of the isopropanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.orgflexiprep.com

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comflexiprep.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. flexiprep.com

To drive the reaction to completion, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it forms. organic-chemistry.orgchemistrysteps.com

Exploration of Dianion Formation and Subsequent Reactivity

The structure of this compound features two acidic protons: one on the α-carbon (adjacent to the ester carbonyl) and one on the amide nitrogen. This allows for the stepwise formation of anions.

First, a moderately strong base can deprotonate the α-carbon to form a resonance-stabilized enolate. libretexts.org This enolate is a key intermediate in reactions such as α-alkylation. The alkylation of enolates derived from glycine (B1666218) equivalents is a standard method for the synthesis of α-amino acids. The reaction proceeds via an SN2 mechanism, where the enolate anion attacks an alkyl halide, forming a new carbon-carbon bond at the α-position. libretexts.orgmnstate.edu

The formation of a dianion would require a much stronger base to deprotonate the less acidic amide N-H proton in addition to the α-carbon proton. While literature on the specific dianion of this compound is not prevalent, the reactivity of such a species would be expected to involve sequential reactions with electrophiles at both the α-carbon and the nitrogen atom. The relative nucleophilicity of the two anionic centers would dictate the regioselectivity of the reaction.

| Proton Site | Approximate pKa | Typical Base for Deprotonation | Resulting Anion | Primary Reactivity |

|---|---|---|---|---|

| α-Carbon (C-H) | ~20-25 | LDA, NaOEt | Enolate (Monoanion) | Nucleophilic attack on alkyl halides (Alkylation) |

| Amide (N-H) | ~17-18 | Strong bases (e.g., n-BuLi) | Amide anion | Nucleophilic attack on electrophiles |

Studies on Radical Generation and Reaction Pathways in Analogous Systems

While this compound itself is not a primary subject of radical generation studies, analogous N-acyl systems, particularly N-(acyloxy)phthalimides, serve as excellent precursors for generating carbon-centered radicals. These studies provide a mechanistic blueprint for how a radical could be generated from the carboxylate functionality of the parent acid.

Visible-light photocatalysis is a common method for this transformation. The mechanism involves the following key steps:

A photocatalyst, such as Ru(bpy)₃(PF₆)₂, is excited by visible light.

The excited photocatalyst reduces the N-(acyloxy)phthalimide derivative via a single-electron transfer (SET).

This reduction leads to a rapid fragmentation, releasing carbon dioxide and a carbon-centered radical.

These generated radicals can then participate in various C-C bond-forming reactions, including reductive couplings with electron-deficient alkenes or substitution reactions with allylic and vinylic halides. Deuterium labeling experiments have shown that the termination step of these radical couplings can proceed through either hydrogen-atom transfer or another single-electron reduction followed by protonation.

Analysis of Nitrene Insertion Processes in Carbon-Nitrogen Bond Formation

The formation of the α-amino acid backbone, from which this compound is derived, can be conceptualized through nitrene insertion into a C-H bond. This reaction provides a direct method for C-N bond formation. The process is typically mediated by transition metal catalysts that generate and stabilize a reactive metal-nitrene intermediate.

The mechanism of nitrene insertion can follow two primary pathways:

Concerted Insertion : A singlet nitrene can insert directly into a C-H bond through a single, asynchronous transition state, which results in the retention of stereochemistry at the carbon center.

Stepwise Radical Pathway : A triplet nitrene (or a metal-nitrenoid) can first abstract a hydrogen atom from the C-H bond, creating a carbon-centered radical and a nitrogen-centered radical. These radicals then rapidly recombine to form the C-N bond.

Transition metals like rhodium and iron are frequently used to catalyze these transformations. The metal plays a crucial role in modulating the reactivity of the nitrene, facilitating the C-H insertion, and controlling the regio- and stereoselectivity of the reaction. For instance, iron-catalyzed C-H amination is believed to proceed through an iron-nitrene intermediate via a hydrogen atom abstraction and radical recombination pathway.

Mechanistic Considerations in Photoinduced Decarboxylation

Photoinduced decarboxylation offers another pathway to generate radical intermediates from amino acid derivatives. This transformation can be achieved through photoredox catalysis, providing a mild method for converting carboxylic acids into valuable chemical intermediates.

The general mechanism for the photoredox-catalyzed decarboxylation of an N-acyl amino acid involves:

Catalyst Excitation : A photocatalyst, such as an iridium complex [Ir(ppy)₃], absorbs visible light to reach a long-lived excited state.

Single-Electron Transfer (SET) : The excited photocatalyst acts as an oxidant, accepting a single electron from the carboxylate of the N-acyl amino acid.

Decarboxylation : The resulting carboxyl radical is unstable and rapidly undergoes decarboxylation (loss of CO₂) to generate an α-carbamoyl radical.

Subsequent Reaction : This α-carbamoyl radical can then be engaged in various coupling reactions, such as arylation, to form new C-C bonds.

Catalyst Regeneration : The catalytic cycle is closed by a subsequent redox event that returns the photocatalyst to its ground state.

This strategy enables the direct conversion of abundant amino acid feedstocks into more complex molecules, such as benzylic amines.

Cycloaddition Reactions Leading to Diverse Heterocyclic Frameworks

Detailed Research Findings

Extensive literature reviews did not yield specific examples of 1,3-dipolar cycloaddition reactions utilizing this compound as the direct precursor for the generation of a 1,3-dipole, such as an azomethine ylide. Scientific databases and scholarly articles primarily focus on the cycloaddition reactions of other glycine esters (e.g., methyl or ethyl esters) or N-alkylated glycine derivatives.

Therefore, a detailed discussion and data tables on the cycloaddition reactions of this compound to form diverse heterocyclic frameworks cannot be provided at this time due to a lack of published research on this specific chemical transformation.

Spectroscopic Characterization Techniques and Applications in Isopropyl 2 Benzamidoacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within Isopropyl 2-benzamidoacetate.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct types of protons, the number of protons of each type, and their connectivity. For this compound, the ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

The key structural features that can be confirmed are:

Isopropyl Group: This group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The splitting pattern (a septet and a doublet) is a classic indicator of an isopropyl group, where the methine proton is coupled to the six methyl protons and vice versa.

Methylene (B1212753) Group: The two protons of the methylene bridge (-CH₂-) between the nitrogen atom and the ester group are expected to appear as a doublet, due to coupling with the adjacent amide proton (-NH).

Amide Proton: The amide proton (-NH-) typically appears as a broad triplet, resulting from coupling to the adjacent methylene protons.

Aromatic Protons: The five protons on the benzene (B151609) ring of the benzoyl group appear in the aromatic region of the spectrum, typically as complex multiplets due to coupling with each other.

The predicted chemical shifts (δ) and multiplicities for the protons of this compound are detailed in the table below. These values are estimated based on data from analogous structures like isopropyl formate (B1220265) and methyl hippurate. docbrown.infonih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH₃ | ~ 1.25 | Doublet | 6H |

| Methylene -CH₂- | ~ 4.15 | Doublet | 2H |

| Isopropyl -CH- | ~ 5.05 | Septet | 1H |

| Aromatic Ar-H | ~ 7.45 - 7.85 | Multiplet | 5H |

| Amide -NH- | ~ 8.00 | Triplet (broad) | 1H |

This interactive table summarizes the predicted ¹H NMR spectral data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. This technique is crucial for confirming the presence of all carbon atoms, including quaternary carbons, and for identifying functional groups like carbonyls.

The ¹³C NMR spectrum for this compound should display eight distinct signals, corresponding to:

Two carbonyl carbons (one for the amide and one for the ester).

Four different carbons in the aromatic ring (one quaternary and three protonated).

One methylene carbon.

Two carbons from the isopropyl group (methine and methyl).

The approximate chemical shifts can be predicted by analyzing data from similar compounds such as isopropyl benzoate (B1203000) and general chemical shift tables. nih.govlibretexts.org The electronegative oxygen and nitrogen atoms significantly influence the chemical shifts of adjacent carbons. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~ 21.9 |

| Methylene -CH₂- | ~ 42.0 |

| Isopropyl -CH- | ~ 69.5 |

| Aromatic C (para) | ~ 127.5 |

| Aromatic C (ortho) | ~ 128.6 |

| Aromatic C (meta) | ~ 131.8 |

| Aromatic C (ipso) | ~ 133.9 |

| Amide C=O | ~ 167.5 |

| Ester C=O | ~ 169.4 |

This interactive table outlines the predicted ¹³C NMR spectral data.

While 1D NMR spectra (¹H and ¹³C) provide fundamental structural information, two-dimensional (2D) NMR experiments are often employed to make unambiguous assignments and confirm the molecule's connectivity.

1D DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, which is useful for confirming the assignments made in the standard ¹³C NMR spectrum.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons, confirming their connectivity. It would also show correlation between the amide (NH) proton and the methylene (CH₂) protons.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would link each proton signal (except the amide NH) to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the signal at ~5.05 ppm to the carbon signal at ~69.5 ppm, confirming the assignment of the isopropyl methine group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound. It measures the mass of an ion with extremely high accuracy (typically to within 5 ppm). For this compound, the molecular formula is C₁₂H₁₅NO₃.

HRMS can precisely measure the monoisotopic mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. This distinguishes it from other potential compounds that might have the same nominal mass but a different atomic composition.

Molecular Formula: C₁₂H₁₅NO₃

Nominal Mass: 221 amu

Monoisotopic Mass (Calculated): 221.10519 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would serve as definitive confirmation of the compound's molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally fragile molecules like this compound without causing significant fragmentation. ebi.ac.uk In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, from which gas-phase ions are generated.

When analyzed using ESI-MS in positive ion mode, this compound is expected to be primarily detected as the protonated molecule, [M+H]⁺. It may also form adducts with cations present in the solvent, such as sodium [M+Na]⁺.

Protonated Molecule [M+H]⁺: m/z = 222.1129

Sodium Adduct [M+Na]⁺: m/z = 244.0949

Observing these ions in the mass spectrum confirms the molecular weight of the compound. ESI is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures, and tandem mass spectrometry (MS/MS) can be used to fragment the parent ion (e.g., m/z 222.11) to gain further structural information.

MALDI-TOF Mass Spectrometry for Conjugate Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for the analysis of a wide array of molecules, including synthetic peptides and antibody-drug conjugates. nih.govshimadzu.comshimadzu.com This method is particularly useful for analyzing conjugates where a molecule like this compound might be attached to a larger biological molecule or synthetic polymer. In such an analysis, the conjugate is co-crystallized with a matrix material, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA). nih.govshimadzu.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.gov

The time it takes for these ions to travel through a flight tube to the detector is measured, which corresponds to their mass-to-charge ratio. This allows for the precise determination of the molecular weight of the conjugate, confirming successful synthesis and providing information on the degree of modification. shimadzu.com MALDI-TOF MS can identify if the parent molecule has been successfully conjugated with this compound by detecting the expected mass shift. The technique's ability to analyze complex mixtures also makes it valuable for monitoring the purity of the final product. shimadzu.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrations of molecules, providing insights into their functional groups and structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. youtube.com When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation. vscht.cz An IR spectrum, which plots absorbance or transmittance against wavenumber, reveals these characteristic absorption bands. vscht.cz

For this compound, the key functional groups each produce distinct signals. The presence of a secondary amide (N-H) group is indicated by a sharp absorption band in the 3300 to 3500 cm⁻¹ range. openstax.orgucalgary.ca The carbonyl (C=O) groups of the ester and the amide are readily identifiable due to their strong, sharp peaks in the region of 1670 to 1780 cm⁻¹. openstax.orgpressbooks.pub Specifically, the amide C=O stretch typically appears around 1680-1630 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1750-1735 cm⁻¹. The C-O stretch of the ester group will also be visible in the 1300-1000 cm⁻¹ range. Aromatic C=C stretching vibrations from the benzene ring are observed in the 1600-1450 cm⁻¹ region. youtube.comvscht.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3500 - 3300 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Isopropyl) | C-H Stretch | 2980 - 2850 | Strong |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Solid and Liquid Samples

Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation. wikipedia.orgmt.coms4science.at This method has revolutionized sample analysis due to its simplicity and reproducibility. s4science.at In ATR-IR, an infrared beam is passed through a crystal of high refractive index, such as diamond or germanium. wikipedia.orgspecac.com The beam reflects internally off the crystal surface that is in direct contact with the sample. wikipedia.org

This internal reflection creates an evanescent wave that penetrates a short distance (typically 0.5 to 2 micrometers) into the sample. wikipedia.orgs4science.at Where the sample absorbs energy, the evanescent wave is attenuated. s4science.at The attenuated beam is then directed to the detector, generating an IR spectrum. s4science.at This technique is ideal for analyzing this compound in either its solid crystalline form or as a liquid or solution, as it ensures good contact and produces high-quality, reproducible spectra without the need for preparing KBr pellets or thin films. specac.comwdfiles.com

X-Ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.govnih.gov The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. wikipedia.orgiastate.edu By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be generated. nih.gov

For this compound, a single-crystal XRD analysis would provide unambiguous structural information, including:

Connectivity and Bonding: Confirmation of the covalent bond structure.

Conformation: The precise spatial orientation of the benzamido and isopropyl acetate (B1210297) moieties, including torsion angles.

Stereochemistry: Unambiguous determination of the absolute configuration if the compound is chiral. nih.gov

Intermolecular Interactions: Details on how molecules pack in the crystal lattice, revealing hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the solid-state properties.

The resulting structural data, such as bond lengths, bond angles, and unit cell dimensions, are crucial for understanding the compound's physical properties and for computational modeling studies. wikipedia.orgnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.orgrsc.org The technique is particularly useful for analyzing compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo these electronic transitions. libretexts.org

The UV-Vis spectrum of this compound, typically measured in a non-absorbing solvent like isopropyl alcohol, is expected to show characteristic absorption bands due to the electronic transitions within its chromophores. researchgate.netresearchgate.net The primary chromophore is the benzamido group, which contains a benzene ring conjugated with an amide carbonyl group. This extended π-system will likely result in π → π* transitions, which are typically observed in the 200-300 nm region. The carbonyl groups of both the amide and the ester also possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. libretexts.org These are generally weaker and can sometimes be obscured by the more intense π → π* absorptions. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum that are characteristic of the compound's electronic structure. rsc.org

Elemental Analysis for Stoichiometric Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula to verify its stoichiometric composition and purity. spectrumchemical.comspectrumrx.com

For this compound, with the molecular formula C₁₂H₁₅NO₃, the theoretical elemental composition can be calculated based on its molecular weight (221.25 g/mol ). The verification of the empirical formula through elemental analysis is a critical step in confirming the identity of a newly synthesized batch of the compound. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental makeup.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 65.17% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.84% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.33% |

| Oxygen | O | 15.999 | 3 | 47.997 | 21.69% |

| Total | 221.256 | 100.00% |

Future Research Directions and Unexplored Avenues in N Benzoylglycine Esters

Development of Novel and Sustainable Synthetic Methodologies for Isopropyl 2-Benzamidoacetate

The synthesis of this compound, traditionally achieved through methods like Fischer esterification, is a prime candidate for modernization through novel and sustainable approaches. Future research is anticipated to concentrate on enzymatic and flow chemistry techniques to enhance efficiency and reduce environmental impact.

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification reactions is a promising green alternative. nih.govnih.gov These enzymes operate under mild conditions, minimizing energy consumption and the formation of by-products. Research in this area would involve screening for optimal lipases, reaction media (including ionic liquids and deep eutectic solvents), and process parameters to maximize the yield and purity of this compound. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. nih.govchimia.ch The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable manufacturing process. nih.govchimia.ch

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and increase yields in the synthesis of N-heterocycles and other organic compounds. rsc.orgunito.it Investigating microwave-assisted esterification for this compound could lead to more rapid and energy-efficient synthetic protocols. indexcopernicus.comijprdjournal.com

| Synthetic Method | Potential Advantages | Key Research Areas |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced by-products, green catalyst. nih.govnih.gov | Lipase screening, optimization of reaction media, investigation of immobilized enzymes. nih.gov |

| Flow Chemistry | Improved process control, enhanced safety, scalability, integration of synthesis and purification. nih.govchimia.ch | Reactor design, optimization of flow parameters, development of in-line analytical techniques. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. rsc.orgunito.it | Optimization of microwave parameters, solvent screening, scalability studies. indexcopernicus.comijprdjournal.com |

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The this compound scaffold, with its amide and ester functionalities, presents opportunities for exploring novel chemical transformations beyond simple hydrolysis. Future investigations could uncover unique reactivity profiles, leading to the synthesis of new molecular architectures.

Cycloaddition Reactions: The N-acylglycine backbone could potentially participate in various cycloaddition reactions, such as [3+2] cycloadditions, to construct complex heterocyclic systems. mdpi.comnih.govmdpi.com Research in this area could lead to the discovery of novel polycyclic compounds with interesting biological properties. mdpi.com

Late-Stage Functionalization: Developing methods for the selective functionalization of the aromatic ring or the glycine (B1666218) backbone of this compound at a late stage of the synthesis would provide rapid access to a diverse range of analogs. This could involve techniques like C-H activation or photocatalysis. rsc.org

Photocatalysis: The use of visible light photocatalysis could enable novel transformations of the this compound structure under mild conditions. rsc.orgacs.org This could include decarboxylative arylations of the amino acid moiety or other unique bond-forming reactions. acs.org

Rational Design and Synthesis of Diversified Chemical Libraries Based on the this compound Scaffold

The this compound core is an excellent starting point for the rational design and synthesis of diversified chemical libraries for high-throughput screening. Methodologies like diversity-oriented synthesis and the development of peptidomimetics are central to this endeavor.

Diversity-Oriented Synthesis (DOS): By systematically varying the substituents on the benzoyl group and exploring different ester functionalities, large and structurally diverse libraries can be generated. DOS strategies focus on creating molecular complexity and exploring novel chemical space.

Peptidomimetics: The N-benzoylglycine core can serve as a scaffold for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. upc.edulifechemicals.comnih.govresearchgate.net This involves modifying the backbone and side chains to create novel structures with potential therapeutic applications. upc.edulifechemicals.comnih.govresearchgate.net

| Library Design Strategy | Key Principles | Potential Applications |

| Diversity-Oriented Synthesis | Maximizing structural diversity, exploring novel chemical space. | High-throughput screening for drug discovery, materials science. |

| Peptidomimetics | Mimicking peptide structures, improving stability and bioavailability. upc.edulifechemicals.comnih.govresearchgate.net | Therapeutic development, probing biological pathways. upc.edulifechemicals.comnih.gov |

| Fragment-Based Design | Utilizing smaller molecular fragments to build larger, more potent molecules. | Drug discovery, development of enzyme inhibitors. |

Advanced Spectroscopic Characterization Techniques for Complex Novel Derivatives

The characterization of novel and complex derivatives of this compound will necessitate the application of advanced spectroscopic techniques to fully elucidate their three-dimensional structures and dynamic properties.

Solid-State NMR (ssNMR): For crystalline derivatives, ssNMR can provide detailed information about the local molecular environment, polymorphism, and intermolecular interactions that are not accessible through solution-state NMR. nih.govox.ac.ukresearchgate.netacs.orgnih.gov This is particularly valuable for understanding the solid-state properties of these compounds. nih.govox.ac.ukresearchgate.netacs.orgnih.gov

Advanced Mass Spectrometry (MS): Techniques such as ion mobility-mass spectrometry and tandem mass spectrometry can be employed for the detailed structural analysis of complex derivatives and for the chiral analysis of enantiomeric mixtures.

Operando Spectroscopy: The real-time monitoring of synthetic reactions using techniques like in-situ IR or NMR spectroscopy can provide valuable mechanistic insights and facilitate process optimization. wikipedia.orgmdpi.comresearchgate.net

Integration of Advanced Computational Techniques for Predictive Chemical Discovery

The integration of advanced computational techniques will be instrumental in guiding the rational design and discovery of novel N-benzoylglycine ester derivatives with desired properties.

Density Functional Theory (DFT): DFT calculations can be used to predict the reactivity of the this compound scaffold, elucidate reaction mechanisms, and understand the electronic structure of novel derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound derivatives and their interactions with biological targets or solvent molecules. core.ac.uknih.govpurdue.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish correlations between the structural features of N-benzoylglycine ester derivatives and their biological activity, thereby enabling the predictive design of more potent compounds.

| Computational Technique | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms. | Understanding of electronic properties and reaction pathways. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics, intermolecular interactions. core.ac.uknih.govpurdue.edu | Insights into molecular behavior in different environments. core.ac.uknih.gov |

| QSAR Modeling | Correlation of chemical structure with biological activity. | Predictive models for the design of new active compounds. |

Exploration of Green Chemistry Principles in Synthesis and Derivatization Processes

A paramount direction for future research is the comprehensive integration of green chemistry principles into all aspects of the synthesis and derivatization of this compound. This involves a holistic approach, from the selection of starting materials to the final product, with the goal of minimizing environmental impact.

Use of Greener Solvents: Research into replacing traditional volatile organic compounds with more environmentally benign alternatives such as ionic liquids, supercritical fluids, or even water will be crucial.

Atom Economy and Waste Reduction: The development of synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation, is a core principle of green chemistry.

Life Cycle Assessment (LCA): Conducting a thorough life cycle assessment of the entire synthetic process for this compound and its derivatives will provide a quantitative measure of its environmental footprint and identify areas for improvement. nih.govmdpi.comresearchgate.netethz.ch

Q & A

Q. What are the established synthetic methodologies for Isopropyl 2-benzamidoacetate, and what factors influence yield optimization?

Answer: Common routes involve coupling reactions between acyl chlorides (e.g., isobutyryl chloride) and methyl 2-benzamidoacetate, utilizing catalysts like TiCl4 and bases such as diisopropylethylamine . Yield optimization requires systematic variation of parameters:

- Catalyst loading : Excess TiCl4 (e.g., 3.5 eq.) improves electrophilic activation but may complicate purification.

- Temperature : Reactions typically proceed at 0–25°C to minimize side products.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor acylation kinetics. Methodological rigor includes monitoring via TLC and iterative adjustment of stoichiometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the benzamido (δ 7.8–7.5 ppm, aromatic protons) and isopropyl ester (δ 5.0–4.8 ppm, methine) groups. Confirm purity by absence of residual starting material signals .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1740 cm<sup>-1</sup> for ester, ~1660 cm<sup>-1</sup> for amide).

- HPLC : Use reversed-phase columns (C18) with UV detection (254 nm) to assess purity (>95% area under the curve) . Cross-validation with literature data ensures reliability .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Answer: Design accelerated stability studies:

- Thermal stability : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in NMR/UV spectra.

- Solution stability : Dissolve in DMSO or aqueous buffers (pH 3–9) and analyze over 72 hours. Report degradation products and establish storage recommendations (e.g., -20°C under argon) .

Advanced Research Questions

Q. What strategies address contradictions in reported spectroscopic data for this compound derivatives?

Answer: Contradictions often arise from solvent effects or impurities. Mitigation steps:

- Reproduce conditions : Replicate solvent, concentration, and temperature from literature.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously. Cross-reference with crystallographic data (if available) to validate structural assignments .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Answer: Enantioselective acylation requires chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic methods.

- Dynamic kinetic resolution (DKR) : Use Ru-based catalysts with achiral acyl donors to bias stereochemistry.

- Lipase-catalyzed transesterification : Candida antarctica lipase B (CAL-B) in organic solvents (e.g., tert-butanol) achieves >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. What computational modeling approaches predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study transition states for acylation/amide bond cleavage.

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways. Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers design experiments to resolve discrepancies between theoretical and observed yields in large-scale syntheses?

Answer: Apply factorial design of experiments (DoE):

- Variables : Catalyst type, solvent volume, agitation rate.

- Response surface methodology (RSM) : Identify interactions affecting yield.

- Scale-down models : Use 10% pilot batches to troubleshoot before full-scale production. Purity bottlenecks (e.g., column chromatography inefficiency) using UPLC-MS .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.